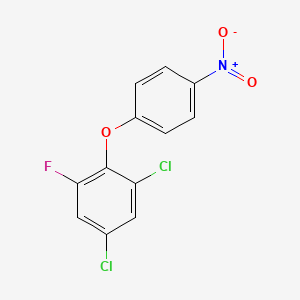

Fluoronitrofen

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FNO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWKYHDYCGNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041984 | |

| Record name | Fluoronitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13738-63-1 | |

| Record name | Fluoronitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13738-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoronitrofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoronitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-3-fluoro-2-(4-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORONITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZF741AFBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry of N-Terminal Amino Acid Identification: A Technical Guide to the Mechanism of Action of Fluoronitrofen

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational mechanism of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Fluoronitrofen or Sanger's reagent, in its reaction with amino acids. This pivotal reaction has been instrumental in the field of protein chemistry, particularly in the sequential analysis of polypeptides. This document provides a detailed overview of the underlying chemical principles, quantitative reaction kinetics, comprehensive experimental protocols, and the logical workflow for N-terminal amino acid identification.

Core Mechanism: Nucleophilic Aromatic Substitution

The fundamental reaction between this compound and the N-terminal amino acid of a polypeptide is a classic example of nucleophilic aromatic substitution (SNAr) .[1][2] In this reaction, the unprotonated α-amino group of the N-terminal amino acid acts as a potent nucleophile.[2] The aromatic ring of this compound is highly activated towards nucleophilic attack due to the presence of two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions relative to the fluorine atom.[3]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amino group attacks the carbon atom of the benzene (B151609) ring that is bonded to the fluorine atom. This is the rate-determining step of the reaction.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro groups.

-

Departure of the Leaving Group: The highly electronegative fluorine atom is subsequently eliminated as a fluoride (B91410) ion (F-), and the aromaticity of the benzene ring is restored.[2]

This results in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[2][4] The stability of this DNP-amino acid linkage to acid hydrolysis is a critical feature of this method, as it allows for the subsequent cleavage of the peptide bonds without breaking the bond to the identifying tag.[4]

Quantitative Data on Reaction Kinetics

The rate of the dinitrophenylation reaction is dependent on several factors, including the pH of the medium and the specific amino acid. The reaction is typically carried out under mildly alkaline conditions (pH 8-9) to ensure that the N-terminal amino group is in its unprotonated, nucleophilic form.[2]

The following table summarizes the second-order rate coefficients for the reaction of this compound with glycine (B1666218) and proline in aqueous solution at 30.5 °C.

| Amino Acid | Second-Order Rate Coefficient (kA-) (M-1 sec-1) |

| Glycine | 0.320 |

| Proline | ~11.2 |

Data sourced from "Kinetics of Dinitrophenylation of Amino Acids".[5]

The significantly higher rate constant for proline is noteworthy and reflects the greater nucleophilicity of its secondary amine compared to the primary amine of glycine under these conditions.

Experimental Protocols

The identification of the N-terminal amino acid using this compound involves a multi-step process. The following is a generalized protocol, with specific details that may be optimized for different polypeptides.

Derivatization of the N-Terminal Amino Acid

Objective: To covalently label the N-terminal amino acid with the DNP group.

Materials:

-

Purified polypeptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., in ethanol)

-

Sodium bicarbonate solution (e.g., 0.1 M, pH ~8.5)

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve the polypeptide sample in the sodium bicarbonate solution.

-

Add the FDNB solution to the polypeptide solution. A typical molar ratio is a slight excess of FDNB to the total number of free amino groups in the sample.

-

Gently mix the reaction mixture and incubate at room temperature for approximately 2 hours.[1] The DNP-polypeptide will precipitate as a yellow solid.

-

Centrifuge the mixture to pellet the DNP-polypeptide precipitate.

-

Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other impurities.

-

Air-dry the purified DNP-polypeptide.

Acid Hydrolysis of the DNP-Polypeptide

Objective: To cleave all peptide bonds, releasing the DNP-labeled N-terminal amino acid and the other amino acids in their free form.

Materials:

-

Dried DNP-polypeptide

-

6 M Hydrochloric acid (HCl)

Procedure:

-

Add 6 M HCl to the dried DNP-polypeptide in a sealed reaction vial.

-

Heat the mixture at a high temperature (e.g., 110 °C) for a sufficient duration (typically 12-24 hours) to ensure complete hydrolysis of the peptide bonds.

-

After hydrolysis, cool the reaction mixture to room temperature.

Extraction and Identification of the DNP-Amino Acid

Objective: To separate the DNP-amino acid from the free amino acids and identify it.

Materials:

-

Hydrolyzed DNP-polypeptide mixture

-

Diethyl ether

-

Chromatography system (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

-

DNP-amino acid standards

Procedure:

-

Extract the hydrolyzed mixture with diethyl ether. The ether-soluble DNP-amino acid will partition into the organic phase, while the free amino acids will remain in the aqueous phase.[2]

-

Separate the ether and aqueous layers.

-

Evaporate the ether extract to dryness to obtain the crude DNP-amino acid.

-

Dissolve the dried DNP-amino acid residue in a suitable solvent for chromatographic analysis.

-

Spot the sample and a series of DNP-amino acid standards onto a TLC plate or inject into an HPLC system.

-

Develop the chromatogram using an appropriate solvent system.

-

Identify the DNP-amino acid in the sample by comparing its retention time (in HPLC) or Rf value (in TLC) to that of the known standards.[2] The DNP-amino acids are colored, which aids in their visualization.

Experimental and Logical Workflow

The overall process for N-terminal amino acid identification using this compound can be visualized as a logical workflow.

References

Synthesis and Purification of 1-Fluoro-2,4-dinitrobenzene (FDNB) for Laboratory Use: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a crucial reagent in biochemical and pharmaceutical research, famously known as Sanger's reagent.[1][2][3][4] This document outlines the prevalent synthetic route from 2,4-dinitrochlorobenzene (DNCB), details purification methodologies, and emphasizes the critical safety protocols required for handling the hazardous chemicals involved.

Introduction

1-Fluoro-2,4-dinitrobenzene (FDNB) is an organofluorine compound that plays a significant role as a derivatizing agent.[5][6] Its primary application, established by Frederick Sanger, is in the sequencing of peptides and proteins by reacting with the N-terminal amino acid.[3] Beyond proteomics, FDNB is utilized in various chemical syntheses and as a hapten in immunological studies.[1][6] The synthesis and purification of FDNB for laboratory use demand meticulous attention to experimental parameters and stringent safety measures due to the hazardous nature of the compounds involved.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting materials and the final product is essential for safe handling and successful synthesis.

| Property | 1-Fluoro-2,4-dinitrobenzene (FDNB) | 2,4-Dinitrochlorobenzene (DNCB) |

| CAS Number | 70-34-8[7][8] | 97-00-7[9] |

| Molecular Formula | C6H3FN2O4[7] | C6H3ClN2O4[9] |

| Molecular Weight | 186.10 g/mol [1] | 202.55 g/mol [9] |

| Appearance | Pale yellow crystalline solid[1][5] | Crystalline solid[10] |

| Melting Point | 25-27 °C (lit.) | 53.4 °C (for 1-chloro-2,4-dinitrobenzene)[11] |

| Boiling Point | 296 °C (564.8°F)[7] | Not specified |

| Density | 1.482 g/mL at 25 °C (lit.) | Not specified |

| Solubility | Insoluble in cold water[7]. Soluble in benzene (B151609), ether, and propylene (B89431) glycol.[1][6] | Not specified |

Synthesis of 1-Fluoro-2,4-dinitrobenzene

The most common laboratory synthesis of FDNB involves the halogen exchange reaction of 2,4-dinitrochlorobenzene (DNCB) with a fluoride (B91410) salt, typically potassium fluoride (KF). This nucleophilic aromatic substitution reaction is facilitated by the presence of two electron-withdrawing nitro groups, which activate the benzene ring towards nucleophilic attack.

Reaction Principle

The synthesis proceeds via the Halex process, where the chloride atom in DNCB is displaced by a fluoride ion. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Reaction: C6H3Cl(NO2)2 + KF → C6H3F(NO2)2 + KCl

Experimental Protocol

Materials and Reagents:

-

2,4-Dinitrochlorobenzene (DNCB)

-

Anhydrous Potassium Fluoride (KF)

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Ice water

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Drying of Potassium Fluoride: Anhydrous potassium fluoride is crucial for the success of the reaction. Dry the KF in an oven at 120-150 °C for several hours and cool it in a desiccator before use.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the anhydrous potassium fluoride and the polar aprotic solvent.

-

Addition of DNCB: While stirring the KF suspension, add the 2,4-dinitrochlorobenzene.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 140-160 °C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude FDNB.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove the solvent and inorganic salts.

-

Drying: Dry the crude product in a desiccator over a suitable drying agent.

Purification of 1-Fluoro-2,4-dinitrobenzene

The crude FDNB obtained from the synthesis contains unreacted starting material, by-products, and residual solvent. Purification is essential to obtain a product of high purity suitable for its intended applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol (B145695) or a mixture of ethanol and water is often used for FDNB.

-

Dissolution: Dissolve the crude FDNB in a minimum amount of hot solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Distillation

For liquid or low-melting solids like FDNB (melting point 25-27 °C), vacuum distillation can be an effective purification method.

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude FDNB under reduced pressure. Collect the fraction that distills at the correct boiling point and pressure. For instance, FDNB has a boiling point of 178 °C at 25 mmHg.

Safety and Handling

Both 1-fluoro-2,4-dinitrobenzene and its precursor, 2,4-dinitrochlorobenzene, are highly toxic and hazardous materials.[2][9][10][12] Strict adherence to safety protocols is mandatory.

Key Hazards:

-

Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[2][12] Can be fatal if it comes into contact with the skin or is swallowed.[2]

-

Corrosivity and Irritation: Causes severe skin and eye irritation and may cause burns.[2][7][13] It is a vesicant, meaning it can cause blistering.[2]

-

Sensitization: May cause allergic skin and respiratory reactions.[2][13]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[13][14]

Mandatory Safety Precautions:

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[8][10][15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[8][15] Do not breathe dust, vapor, mist, or gas.[8][15] Avoid contact with skin, eyes, and clothing.[13][16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10][13]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water and seek immediate medical attention.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air and seek immediate medical attention.[10][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]

-

Visualized Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 1-fluoro-2,4-dinitrobenzene.

Logical Relationship of Safety Precautions

Caption: Logical relationship of safety precautions for handling FDNB and DNCB.

Conclusion

The synthesis and purification of 1-fluoro-2,4-dinitrobenzene are well-established procedures that are accessible for laboratory-scale preparation. Success hinges on the use of anhydrous reagents, careful control of reaction conditions, and effective purification techniques. Above all, the extreme toxicity and hazardous nature of the chemicals involved necessitate a profound respect for and strict adherence to all safety guidelines. This guide provides the foundational knowledge for researchers to produce high-purity FDNB safely and efficiently for their scientific endeavors.

References

- 1. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 4. Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB] [gbiosciences.com]

- 5. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. agr11.com [agr11.com]

- 11. scribd.com [scribd.com]

- 12. "dinitrochlorobenzene (2,4-dinitrochlorobenzene)" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 13. lobachemie.com [lobachemie.com]

- 14. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Physical and chemical properties of Sanger's reagent (FDNB).

An In-depth Technical Guide to Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene)

Introduction

1-Fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent, is a chemical compound that plays a pivotal role in the history of biochemistry, particularly in protein sequencing.[1][2] Developed by Frederick Sanger in 1945, its application in identifying the N-terminal amino acids of polypeptides was a foundational step that ultimately led to the complete sequencing of insulin, a landmark achievement for which Sanger was awarded the Nobel Prize.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of FDNB, its mechanism of action, experimental protocols for its use, and its applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

FDNB is a pale yellow crystalline solid or oily liquid at room temperature.[4][5][6] Its high reactivity is attributed to the presence of two electron-withdrawing nitro groups positioned ortho and para to the fluorine atom, which facilitates nucleophilic aromatic substitution.[4][7]

Quantitative Physical Properties

The key physical properties of Sanger's reagent are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 1-Fluoro-2,4-dinitrobenzene | |

| Synonyms | Sanger's reagent, DNFB, FDNB, 2,4-Dinitrofluorobenzene | [1][8][9] |

| Chemical Formula | C₆H₃FN₂O₄ | [1] |

| Molar Mass | 186.10 g/mol | [1][9][10] |

| Appearance | Pale yellow crystals or oily liquid | [1][4][5][9] |

| Melting Point | 25.8 - 30 °C (78.4 - 86.0 °F; 298.9 - 303.1 K) | [1][4][7] |

| Boiling Point | 296 °C (565 °F; 569 K) at 760 mmHg 178 °C (352 °F) at 25 mmHg 137 °C (279 °F) at 2.0 mmHg | [5][7][10] |

| Density | ~1.48 g/cm³ | [1][4][7] |

| Refractive Index | 1.5690 (at 20 °C) | [5] |

Solubility Data

FDNB's solubility is a critical factor in its application in biochemical reactions. It is sparingly soluble in water but shows good solubility in various organic solvents.

| Solvent | Solubility | Citations |

| Water | Sparingly soluble; 0.0086 M (at 15 °C) | [5][6][11] |

| 8 M Urea | 0.062 M (at 15 °C) | [11] |

| Organic Solvents | Soluble in ethanol, ether, benzene, acetone, chloroform, and propylene (B89431) glycol | [5][6][9] |

Chemical Reactivity and Mechanism

The primary chemical utility of FDNB lies in its reaction with free amino groups in peptides and proteins. This reaction is a classic example of nucleophilic aromatic substitution.[12] The N-terminal α-amino group of a polypeptide chain acts as a nucleophile, attacking the carbon atom to which the fluorine is attached. The fluorine atom is subsequently displaced, forming a highly stable dinitrophenyl (DNP) derivative of the peptide, which is characteristically yellow.[4][13]

This DNP-peptide bond is resistant to acid hydrolysis, a procedure used to break the peptide bonds and release the individual amino acids.[1][14] Consequently, after complete acid hydrolysis of the DNP-peptide, the N-terminal amino acid remains tagged as a DNP-amino acid, which can then be isolated and identified.[2][3]

References

- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 2. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. grokipedia.com [grokipedia.com]

- 5. FDNB [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. quora.com [quora.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 10. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

The Dawn of Protein Sequencing: A Technical Guide to the Early Applications of Fluoronitrofen

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the primary structure of proteins was a watershed moment in the history of molecular biology, transforming our understanding of life's fundamental processes. At the heart of this revolution was the pioneering work of Frederick Sanger and his use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Fluoronitrofen or Sanger's reagent. This technical guide provides an in-depth exploration of the early applications of this compound in protein sequencing, with a particular focus on the seminal work that unraveled the amino acid sequence of insulin (B600854). We will delve into the detailed experimental protocols of the era, present quantitative data in a clear, structured format, and visualize the core chemical and logical workflows through diagrams. This document serves as a comprehensive resource for professionals in the fields of biochemistry, drug development, and molecular biology, offering a foundational perspective on the techniques that paved the way for modern proteomics.

Introduction: The "Dark Age" of Protein Structure and the Advent of Sanger's Reagent

Prior to the 1950s, the precise chemical nature of proteins was a subject of intense debate. While it was understood that proteins were composed of amino acids, the concept of a unique, genetically determined, and unvarying sequence for each protein was not widely accepted.[1] Some theories even posited that proteins were complex colloidal aggregates lacking a defined structure.[1]

The breakthrough came with the work of British biochemist Frederick Sanger, who, in the late 1940s and early 1950s, developed a chemical method to determine the linear sequence of amino acids in a polypeptide chain.[1] His chosen subject was the hormone insulin, a protein of immense medical importance. This monumental effort, culminating in the complete sequence of insulin in 1955, provided the first definitive proof that proteins possess a precisely defined amino acid sequence.[1] This discovery not only laid the groundwork for understanding the relationship between a protein's primary structure and its biological function but also earned Sanger his first Nobel Prize in Chemistry in 1958.[1]

The cornerstone of Sanger's methodology was the use of 1-fluoro-2,4-dinitrobenzene (this compound). This reagent's ability to specifically label the N-terminal amino acid of a polypeptide chain was the key that unlocked the secrets of protein structure.

The Chemistry of this compound and N-Terminal Amino Acid Identification

This compound is a highly reactive compound that undergoes nucleophilic aromatic substitution with the primary and secondary amine groups found in amino acids. The core principle of its application in protein sequencing lies in its reaction with the free α-amino group at the N-terminus of a polypeptide chain under mildly alkaline conditions (pH ~8-9).[1] At this pH, the N-terminal amino group is largely deprotonated and acts as a potent nucleophile, attacking the carbon atom of the benzene (B151609) ring to which the fluorine atom is attached. This results in the displacement of the fluoride (B91410) ion and the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1]

While other free amino groups, such as the ε-amino group of lysine (B10760008) residues, also react with this compound, only the α-amino group of the N-terminal residue will yield a DNP-amino acid that signifies the beginning of that specific polypeptide chain.[1]

Following this labeling step, the DNP-polypeptide is subjected to complete acid hydrolysis, typically by heating in a strong acid solution (e.g., 6 M HCl at 100-110°C for 12-24 hours).[1] This harsh treatment cleaves all the peptide bonds, releasing the individual amino acids. Crucially, the bond between the dinitrophenyl group and the N-terminal amino acid is stable to this hydrolysis. The resulting yellow DNP-amino acid can then be isolated and identified, revealing the identity of the first amino acid in the protein's sequence.

References

Fluoronitrofen as a Hapten in Contact Hypersensitivity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoronitrofen, and more specifically its dinitro-substituted analogue 2,4-dinitrofluorobenzene (DNFB), is a small, reactive chemical compound widely used as a model hapten in the study of contact hypersensitivity (CHS). CHS, also known as allergic contact dermatitis (ACD), is a T-cell mediated delayed-type hypersensitivity reaction initiated by the covalent binding of haptens to endogenous proteins in the skin. This guide provides a comprehensive overview of the use of this compound in CHS research, detailing experimental protocols, summarizing quantitative data, and visualizing the intricate signaling pathways involved.

Experimental Protocols

The DNFB-induced CHS model is a robust and commonly used mouse model to study the mechanisms of and potential therapeutic interventions for ACD. The protocol generally involves a sensitization phase followed by an elicitation or challenge phase.[1][2]

Standard DNFB-Induced Contact Hypersensitivity Protocol in Mice

Materials:

-

2,4-dinitrofluorobenzene (DNFB)

-

Acetone

-

Olive oil

-

Micrometer for ear thickness measurement

-

Mice (e.g., BALB/c or C57BL/6 strains)

Procedure:

-

Sensitization Phase:

-

On day 0 and 1, sensitize the mice by applying a solution of 0.25% to 0.5% DNFB in a 4:1 acetone:olive oil vehicle to a shaved area of the abdomen (typically 20-25 µL).[2] This initial exposure leads to the activation of hapten-specific T cells.

-

-

Elicitation (Challenge) Phase:

-

On day 5, challenge the sensitized mice by applying a lower concentration of DNFB (e.g., 0.2%) in the same vehicle to the dorsal and ventral surfaces of one ear (typically 10-20 µL per side). The contralateral ear is treated with the vehicle alone to serve as a control.[2]

-

-

Measurement of CHS Response:

-

Measure the ear thickness of both the DNFB-treated and vehicle-treated ears before the challenge and at various time points after the challenge (e.g., 24, 48, and 72 hours) using a micrometer.

-

The intensity of the CHS response is quantified as the change in ear thickness (ear swelling) of the DNFB-treated ear compared to the vehicle-treated ear or the pre-challenge measurement.

-

Experimental Workflow for DNFB-Induced Contact Hypersensitivity

Quantitative Data in this compound-Induced CHS

The CHS response to this compound can be quantified through various measurements, including ear swelling, cellular infiltration, and cytokine levels.

Table 1: Ear Swelling Response to DNFB in Different Mouse Strains

| Mouse Strain | Sensitization Dose | Challenge Dose | Time Point (hours) | Ear Swelling (mm x 10⁻²) | Reference |

| BALB/c | 0.15% (repeated) | 0.15% (repeated) | 24 (after 5th application) | 19.5 ± 0.21 | [1] |

| C57BL/6 | 0.15% (repeated) | 0.15% (repeated) | 24 (after 5th application) | 7.2 ± 0.11 | [1] |

| BALB/c | 0.5% | 0.2% | 24 | ~9.0 | |

| C57BL/6 | 0.5% | 0.2% | 24 | ~6.0 |

Table 2: Cellular Infiltration in DNFB-Challenged Ear Tissue

| Cell Type | Marker | Time Point (hours) | Percentage of CD45⁺ Cells | Reference |

| Neutrophils | CD11b⁺Ly6G/Cʰⁱᵍʰ | 24 | Not specified, but significant influx observed | [3] |

| Monocytes | CD11b⁺Ly6G/Cⁱⁿᵗ | 24 | Not specified | [3] |

| Macrophages | CD11b⁺Ly6G/Cˡᵒʷ | 24 | Not specified | [3] |

| CD4⁺ T cells | CD3⁺CD4⁺ | 48 | Variable, dependent on experimental conditions | |

| CD8⁺ T cells | CD3⁺CD8⁺ | 48 | Variable, dependent on experimental conditions |

Table 3: Cytokine Levels in DNFB-Challenged Ear Tissue

| Cytokine | Concentration (pg/g tissue or pg/mL) | Time Point (hours) | Reference |

| TNF-α | ~250 pg/g tissue | 24 | [3] |

| IL-1β | ~150 pg/g tissue | 24 | [3] |

| IFN-γ | ~50 pg/g tissue | 24 | [3] |

| G-CSF | ~2500 pg/g tissue | 24 | [3] |

| IL-1β (DNCB) | ~100 pg/mL (ear tissue homogenate) | 72 | [4] |

| IL-4 (DNCB) | ~12 pg/mL (ear tissue homogenate) | 72 | [4] |

| TNF-α (DNCB) | ~250 pg/mL (ear tissue homogenate) | 72 | [4] |

| IFN-γ (DNCB) | ~15 pg/mL (ear tissue homogenate) | 72 | [4] |

Signaling Pathways in this compound-Induced Contact Hypersensitivity

The development of CHS in response to this compound involves a complex interplay of signaling pathways within various skin cells, leading to an inflammatory response.

Sensitization Phase: Initial Events in the Skin

Upon topical application, the small, lipophilic DNFB molecule penetrates the epidermis and covalently binds to endogenous proteins, forming hapten-protein conjugates. This haptenation process is the critical first step in initiating an immune response.

These haptenated proteins are recognized as foreign by the innate immune system, leading to the activation of keratinocytes and resident antigen-presenting cells (APCs), primarily Langerhans cells (LCs).

Keratinocyte Activation:

Keratinocytes, the most abundant cell type in the epidermis, play a crucial role in the initial inflammatory response. They can be activated directly by DNFB or by danger signals released from stressed or damaged cells. This activation leads to the production and release of pro-inflammatory cytokines and chemokines, including:

-

IL-1β and IL-18: Release is often mediated by the activation of the NLRP3 inflammasome.[2]

-

TNF-α and IL-6: These cytokines contribute to the inflammatory milieu and the activation of other immune cells.

-

Chemokines: These molecules attract other immune cells, such as neutrophils and monocytes, to the site of hapten application.

This initial burst of inflammation is crucial for the subsequent activation and migration of LCs.

Langerhans Cell Activation and Migration:

Langerhans cells, the resident dendritic cells of the epidermis, are professional APCs. They take up and process the hapten-protein conjugates. The inflammatory environment created by activated keratinocytes, particularly the presence of TNF-α and IL-1β, induces the maturation of LCs.

Mature LCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and the chemokine receptor CCR7. CCR7 directs their migration from the epidermis to the draining lymph nodes.

T-Cell Priming in the Draining Lymph Node

In the draining lymph node, the mature, hapten-bearing LCs present the haptenated peptides on MHC class I and class II molecules to naive CD8⁺ and CD4⁺ T cells, respectively.

T-Cell Receptor (TCR) Signaling:

The interaction between the TCR on the T cell and the hapten-peptide-MHC complex on the LC, along with co-stimulation through CD28-CD80/86 interactions, triggers a cascade of intracellular signaling events in the T cell. This leads to T-cell activation, proliferation, and differentiation into effector and memory T cells. Key signaling pathways involved include:

-

MAPK pathway (ERK, JNK, p38): These kinases are crucial for T-cell activation and cytokine production.

-

NF-κB pathway: This transcription factor is essential for the expression of genes involved in T-cell survival, proliferation, and effector function.

-

Calcium-NFAT pathway: Increased intracellular calcium activates the phosphatase calcineurin, which in turn activates the transcription factor NFAT, a key regulator of cytokine gene expression.

Elicitation Phase: The Inflammatory Response

Upon re-exposure to DNFB (the challenge phase), hapten-specific memory T cells that have circulated back to the skin are rapidly reactivated by hapten-presenting cells. These effector T cells release a variety of cytokines, including:

-

IFN-γ: A key cytokine in delayed-type hypersensitivity, it activates macrophages and enhances the inflammatory response.

-

TNF-α: A potent pro-inflammatory cytokine that contributes to tissue damage and the recruitment of other immune cells.

-

IL-17: Promotes the recruitment of neutrophils.

This cytokine milieu orchestrates the recruitment of a large number of inflammatory cells, including neutrophils, monocytes, and more T cells, to the site of challenge, leading to the characteristic ear swelling and inflammation observed in the CHS response. Regulatory T cells (Tregs) also play a role in modulating the inflammatory response to prevent excessive tissue damage.

Conclusion

This compound, particularly DNFB, serves as an invaluable tool for studying the complex cellular and molecular mechanisms underlying contact hypersensitivity. The well-established mouse model allows for the detailed investigation of the roles of various cell types, signaling pathways, and cytokines in the development of this common inflammatory skin disease. This in-depth understanding is crucial for the identification of novel therapeutic targets for the treatment of allergic contact dermatitis in humans.

References

- 1. Different role of IL-4 in the onset of hapten-induced contact hypersensitivity in BALB/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear DNA damage-triggered NLRP3 inflammasome activation promotes UVB-induced inflammatory responses in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of neutrophils and G-CSF in DNFB-induced contact hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of interleukin‐1β, interleukin‐4, interferon‐γ and tumour necrosis factor α in different tissue in a dinitrochlorobenzene‐induced ear swelling test in mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Depths of Derivatization: A Technical Guide to the Acid Hydrolysis Stability of Dinitrophenyl-Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical stability of 2,4-dinitrophenyl (DNP)-amino acid derivatives, a cornerstone of classic protein chemistry, with a specific focus on their behavior under the rigors of acid hydrolysis. Understanding the stability of these derivatives is paramount for accurate protein sequencing, quantitative amino acid analysis, and various applications in drug development where DNP-haptens are employed. This document provides a comprehensive overview of the factors governing their stability, detailed experimental protocols, and a summary of available quantitative data to aid researchers in their experimental design and data interpretation.

Introduction: The Enduring Legacy of the Dinitrophenyl Group

The use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), or Sanger's reagent, to label the N-terminal amino acid of a polypeptide chain was a revolutionary step in protein chemistry, earning Frederick Sanger the Nobel Prize in 1958 for his work on the structure of insulin.[1][2] The success of this method hinges on the formation of a stable dinitrophenyl (DNP) derivative that can withstand the subsequent acid hydrolysis required to break the peptide bonds.[3][4] The DNP group's stability under these harsh conditions allows for the identification of the original N-terminal amino acid.[5] While modern sequencing techniques have largely superseded the Sanger method for large-scale protein sequencing, DNP-amino acid derivatives continue to be relevant in various biochemical and immunological applications.

This guide explores the nuances of the chemical stability of these derivatives during acid hydrolysis, a critical step in many analytical procedures involving DNP-labeled proteins and peptides.

Chemical Stability of DNP-Amino Acids to Acid Hydrolysis

The fundamental principle underlying the use of DNP in protein sequencing is the general stability of the DNP-amino acid bond during acid hydrolysis.[3][4][5] The bond formed between the dinitrophenyl group and the nitrogen of the amino acid is a robust covalent linkage that is resistant to cleavage by strong acids at high temperatures.[4][6] However, the overall recovery of a DNP-amino acid after hydrolysis is not solely dependent on the stability of the DNP moiety itself but is also influenced by the inherent stability of the parent amino acid's side chain.

Factors Influencing Stability

Several factors can impact the recovery of DNP-amino acids following acid hydrolysis:

-

Amino Acid Side Chain: The chemical nature of the amino acid side chain plays a significant role in the overall stability of the DNP derivative. Amino acids that are inherently labile to acid hydrolysis will also show degradation as DNP derivatives.

-

Tryptophan: The indole (B1671886) side chain of tryptophan is notoriously unstable under acidic conditions and is largely destroyed during standard acid hydrolysis protocols.[7][8] This destruction occurs whether it is a free amino acid or a DNP derivative. The reaction of tryptophan with cystine during hydrolysis can also lead to the formation of tryptathionine.[9]

-

Serine and Threonine: These hydroxy-amino acids are susceptible to partial destruction through dehydration during acid hydrolysis.[7][10] The extent of this degradation increases with the duration and temperature of the hydrolysis.

-

Cysteine and Methionine: The sulfur-containing amino acids are prone to oxidation during acid hydrolysis, especially if oxygen is not rigorously excluded.[10][11] Cysteine can be destroyed, while methionine can be oxidized to methionine sulfoxide (B87167) and methionine sulfone.[10]

-

Asparagine and Glutamine: The side-chain amide groups of asparagine and glutamine are hydrolyzed to carboxylic acids, yielding aspartic acid and glutamic acid, respectively.[7]

-

-

Hydrolysis Conditions: The specific parameters of the acid hydrolysis protocol significantly affect the stability of DNP-amino acids.

-

Acid Concentration and Type: 6 M hydrochloric acid (HCl) is the most commonly used reagent for protein hydrolysis.[10]

-

Temperature and Duration: Standard conditions typically involve heating at 100-110°C for 18-24 hours.[4][10] Prolonged hydrolysis times can lead to increased degradation of labile amino acids, while shorter times may result in incomplete cleavage of peptide bonds, particularly those between hydrophobic amino acid residues.[12]

-

Presence of Oxygen: Rigorous exclusion of oxygen is crucial to prevent the oxidative degradation of sensitive amino acids like cysteine and methionine.[10][12] This is typically achieved by performing the hydrolysis under a vacuum or in an inert atmosphere.

-

-

Side Reactions and "Transconjugation":

-

Side Chain Derivatization: Besides the N-terminal α-amino group, the ε-amino group of lysine (B10760008), the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine can also react with FDNB.[13] The stability of these side-chain DNP derivatives to acid hydrolysis varies. Di-DNP-histidine and ε-DNP-lysine are generally stable.

-

Transconjugation: In some cases, the DNP group may not be entirely stable on its original amino acid. For instance, with di-DNP-L-histidine, a "transconjugation" phenomenon has been observed where the DNP group can migrate to other nucleophilic sites.

-

Quantitative Data on Amino Acid Stability During Acid Hydrolysis

While the DNP group itself is generally stable, the recovery of the DNP-amino acid is ultimately limited by the stability of the amino acid. The following table summarizes the stability of free amino acids during a standard acid hydrolysis protocol (6 M HCl, 110°C, 24 hours). This data serves as a critical reference for understanding the potential losses of the corresponding DNP-amino acid derivatives.

| Amino Acid | Stability to Acid Hydrolysis (6 M HCl, 110°C, 24h) | Notes |

| Alanine | Stable | Recovers well. |

| Arginine | Stable | Generally stable. |

| Asparagine | Converted to Aspartic Acid | The amide group is hydrolyzed. |

| Aspartic Acid | Stable | Recovers well. |

| Cysteine | Largely Destroyed | Prone to oxidation. Special procedures are required for quantification.[11][14] |

| Glutamine | Converted to Glutamic Acid | The amide group is hydrolyzed. |

| Glutamic Acid | Stable | Recovers well. |

| Glycine | Stable | Recovers well. |

| Histidine | Stable | Generally stable. |

| Isoleucine | Slow Release | Peptide bonds involving isoleucine are sterically hindered and may require longer hydrolysis times for complete cleavage.[12] |

| Leucine | Slow Release | Similar to isoleucine, peptide bonds can be difficult to hydrolyze completely in 24 hours.[12] |

| Lysine | Stable | The ε-amino group can be derivatized by FDNB, but the amino acid itself is stable.[10] |

| Methionine | Partially Oxidized | Can be oxidized to methionine sulfoxide and sulfone.[10] |

| Phenylalanine | Stable | Recovers well. |

| Proline | Stable | Recovers well. |

| Serine | Partially Destroyed (5-15% loss) | Undergoes dehydration. Correction factors or time-course analysis may be needed for accurate quantification.[10] |

| Threonine | Partially Destroyed (5-15% loss) | Undergoes dehydration. Similar to serine, requires special attention for accurate quantification.[10][15] |

| Tryptophan | Almost Completely Destroyed | The indole ring is degraded under acidic conditions.[7][8] |

| Tyrosine | Stable | Recovers well, though halogenation can be a side reaction if the HCl is not pure.[10] |

| Valine | Slow Release | Peptide bonds involving valine are sterically hindered and may require longer hydrolysis times.[12] |

Note: The percentage loss for serine and threonine can vary depending on the specific protein and hydrolysis conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the acid hydrolysis of DNP-amino acid derivatives.

Protocol for Dinitrophenylation of a Peptide or Protein

This protocol is adapted from the original work of Sanger.[3]

Materials:

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% w/v in ethanol)

-

Sodium bicarbonate solution (e.g., 1 M)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve the peptide or protein sample in a minimal amount of water or a suitable buffer.

-

Add sodium bicarbonate solution to adjust the pH to approximately 8-9.

-

Add an excess of FDNB solution to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

After the reaction is complete, acidify the mixture with HCl to precipitate the DNP-protein.

-

Centrifuge the mixture and collect the precipitate.

-

Wash the precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other byproducts.

-

Dry the resulting yellow DNP-protein under vacuum.

Protocol for Acid Hydrolysis of DNP-Derivatives

This is a standard protocol for the complete acid hydrolysis of DNP-proteins or DNP-amino acids.

Materials:

-

DNP-protein or DNP-amino acid sample

-

6 M Hydrochloric acid (HCl), high purity

-

Hydrolysis tubes

-

Vacuum pump or source of inert gas (e.g., nitrogen)

-

Heating block or oven capable of maintaining 110°C

Procedure:

-

Place a known amount of the dry DNP-sample into a hydrolysis tube.

-

Add a sufficient volume of 6 M HCl to the tube (e.g., 1 mL per 1-5 mg of sample).

-

Freeze the sample in a dry ice/acetone bath.

-

Evacuate the tube using a vacuum pump and seal it under vacuum. Alternatively, flush the tube with an inert gas like nitrogen before sealing.

-

Place the sealed tube in a heating block or oven at 110°C for 18-24 hours.

-

After hydrolysis, cool the tube to room temperature.

-

Carefully open the sealed tube.

-

Remove the HCl by evaporation under a stream of nitrogen or by using a rotary evaporator.

-

The dried hydrolysate is now ready for analysis.

Protocol for Analysis of DNP-Amino Acids by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of DNP-amino acids.

Materials:

-

Dried hydrolysate containing DNP-amino acids

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, buffer salts)

-

HPLC system with a UV detector and a C18 reverse-phase column

-

DNP-amino acid standards

Procedure:

-

Reconstitute the dried hydrolysate in a suitable solvent (e.g., 50% acetonitrile in water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject a known volume of the sample onto the HPLC column.

-

Elute the DNP-amino acids using a suitable gradient of mobile phase solvents. A typical gradient might involve increasing the concentration of acetonitrile over time.

-

Detect the DNP-amino acids by monitoring the absorbance at a wavelength where they have a strong absorbance, typically around 360 nm.

-

Identify and quantify the DNP-amino acids by comparing their retention times and peak areas to those of known standards.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the dinitrophenylation of a peptide or protein.

Caption: Workflow for the acid hydrolysis of DNP-derivatives.

Caption: Workflow for the analysis of DNP-amino acids by HPLC.

Conclusion

The dinitrophenyl derivatives of amino acids exhibit remarkable stability to acid hydrolysis, a property that has been fundamental to protein chemistry for decades. While the DNP group itself is robust, the overall recovery of a specific DNP-amino acid is intrinsically linked to the stability of the parent amino acid's side chain. Researchers must be cognizant of the potential for degradation of certain amino acids, such as tryptophan, serine, and threonine, and employ appropriate analytical strategies to account for these losses. The detailed protocols and workflows provided in this guide offer a practical framework for conducting experiments involving the acid hydrolysis of DNP-amino acid derivatives, ensuring more accurate and reliable results in protein analysis and related fields.

References

- 1. nobelprize.org [nobelprize.org]

- 2. journals.co.za [journals.co.za]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. organic chemistry - Why isn't the aniline hydrolysed in Sanger's protein sequencing method? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. Reactivity and degradation products of tryptophan in solution and proteins [pubmed.ncbi.nlm.nih.gov]

- 9. The reaction of tryptophan with cystine during acid hydrolysis of proteins. Formation of tryptathionine as a transient intermediate in a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. keypublishing.org [keypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. proteins - How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 1-fluoro-2,4-dinitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), a crucial reagent in biochemical and pharmaceutical research, famously known as Sanger's reagent. Understanding its solubility is paramount for its effective use in various applications, including peptide sequencing and derivatization reactions. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its key reaction pathway.

Core Topic: Solubility Profile of 1-fluoro-2,4-dinitrobenzene (FDNB)

1-fluoro-2,4-dinitrobenzene is a solid at room temperature, appearing as pale yellow crystals. Its molecular structure, featuring a benzene (B151609) ring with two nitro groups and a fluorine atom, imparts a moderate polarity. This structure dictates its solubility characteristics, rendering it sparingly soluble in water but generally soluble in many common organic solvents.[1][2] The nitro groups contribute to its polar nature, while the aromatic ring allows for hydrophobic interactions.[2]

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the known solubility of 1-fluoro-2,4-dinitrobenzene in various solvents. While quantitative data for a comprehensive range of solvents is not extensively documented in publicly available literature, this table collates the available information to guide solvent selection for experimental work.

| Solvent Class | Solvent Name | Formula | Solubility | Temperature (°C) |

| Aqueous | Water | H₂O | 400 mg/L | 25 |

| 0.0086 M | 15 | |||

| Halogenated | Chloroform | CHCl₃ | 100 mg/mL | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble (Quantitative data not available) | Not Specified | |

| Carbon Tetrachloride | CCl₄ | Soluble (Quantitative data not available) | Not Specified | |

| Alcohols | Ethanol | C₂H₅OH | Soluble (Quantitative data not available) | Not Specified |

| Methanol | CH₃OH | Soluble (Quantitative data not available) | Not Specified | |

| Isopropanol | C₃H₇OH | Soluble (Quantitative data not available) | Not Specified | |

| Ketones | Acetone | C₃H₆O | Soluble (Quantitative data not available) | Not Specified |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Soluble (Quantitative data not available) | Not Specified | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble (Quantitative data not available) | Not Specified |

| Esters | Ethyl Acetate | C₄H₈O₂ | Soluble (Quantitative data not available) | Not Specified |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Soluble (Quantitative data not available) | Not Specified |

| Toluene | C₇H₈ | Soluble (Quantitative data not available) | Not Specified | |

| Xylene | C₈H₁₀ | Soluble (Quantitative data not available) | Not Specified | |

| Other | Propylene Glycol | C₃H₈O₂ | Soluble (Quantitative data not available) | Not Specified |

Note: The term "Soluble" indicates that the literature describes 1-fluoro-2,4-dinitrobenzene as being soluble in the respective solvent, but specific quantitative values (e.g., g/100mL) were not found in the surveyed resources.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the Equilibrium Shake-Flask Method is a reliable and widely accepted technique. This method determines the thermodynamic solubility of a compound in a given solvent.

Detailed Methodology for the Shake-Flask Method

1. Materials and Apparatus:

-

1-fluoro-2,4-dinitrobenzene (solid, pure form)

-

Selected organic solvent (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1-fluoro-2,4-dinitrobenzene to a known volume of the chosen solvent in a screw-cap vial. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The constant agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vial at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To prevent any undissolved crystals from being transferred, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE for organic solvents). Dilute the collected sample accurately with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 1-fluoro-2,4-dinitrobenzene in the diluted sample using a calibrated analytical method. UV-Vis spectrophotometry or HPLC are common choices.

-

For UV-Vis: Determine the absorbance at the wavelength of maximum absorption (λmax) for FDNB and calculate the concentration using a previously established calibration curve.

-

For HPLC: Inject the sample into the HPLC system and determine the concentration based on the peak area, again using a calibration curve.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility value along with the standard deviation.

-

Clearly state the solvent used and the temperature at which the solubility was determined.

Mandatory Visualizations

Sanger's Reagent Reaction Pathway

1-fluoro-2,4-dinitrobenzene is widely known as Sanger's reagent and is used to identify the N-terminal amino acid of a polypeptide chain. The reaction involves a nucleophilic aromatic substitution where the free amino group of the N-terminal amino acid attacks the carbon atom of the benzene ring that is bonded to the fluorine atom. The highly electronegative nitro groups withdraw electron density from the ring, facilitating this attack.

References

In-Depth Technical Guide to Fluoronitrofen: Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for the laboratory use of Fluoronitrofen. It is intended for qualified personnel, including researchers, scientists, and drug development professionals, who are trained in handling potentially hazardous chemicals. This document synthesizes critical safety information, physical and chemical properties, and a detailed experimental protocol for a common analytical application.

Chemical and Physical Properties

This compound (CAS No. 13738-63-1) is a diphenyl ether herbicide. A clear understanding of its physical and chemical properties is fundamental to its safe handling in a laboratory setting.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₂FNO₃ | [2][3][4] |

| Molecular Weight | 302.09 g/mol | [2][3][4] |

| Appearance | Off-White to Light Yellow Solid | [2] |

| Melting Point | 180-187 °C | |

| Boiling Point | 180-187 °C at 4 Torr | |

| Density | 1.510 ± 0.06 g/cm³ (Predicted) | |

| Vapor Pressure | 0.00026 mmHg at 25°C | |

| Purity (by HPLC) | ≥ 98% |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate caution.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood, or if aerosolization is possible. |

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended long-term storage condition is at -20°C in a freezer.[5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | Remove contaminated clothing immediately. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Management

In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All this compound waste, including contaminated labware and absorbents, must be treated as hazardous waste. Dispose of waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for proper disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Multiresidue Pesticide Analysis in Tea using GC-MS/MS

This section details a validated method for the determination of this compound residues in a tea matrix.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

-

Extraction:

-

Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 1 minute to moisten the sample.

-

Add 10 mL of acetonitrile (B52724) and vortex for 5 minutes.

-

Add 1.0 g of sodium chloride and 4.0 g of anhydrous magnesium sulfate.

-

Vortex immediately for 5 minutes, then centrifuge at 8000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer) for the SPE cleanup.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/acetonitrile mixture (9:1, v/v).

-

Elute the target analytes with 6 mL of acetonitrile.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of hexane (B92381) for GC-MS/MS analysis.

-

GC-MS/MS Analysis

-

Gas Chromatograph (GC):

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 180°C at 20°C/min (hold for 5 min), then ramp to 280°C at 10°C/min (hold for 5 min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: Monitor at least two precursor-to-product ion transitions for quantification and confirmation.

-

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound in tea samples.

Logical Relationship: Hazard Control Hierarchy

Caption: Hierarchy of controls for managing this compound exposure.

References

The Advent of Sanger's Reagent: A Paradigm Shift in Biochemical Analysis

A Technical Guide on the Discovery, Mechanism, and Enduring Impact of 1-Fluoro-2,4-dinitrobenzene (B121222) in Protein Chemistry

Introduction

In the landscape of biochemical research, few discoveries have had as profound an impact as that of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB). Introduced by Frederick Sanger in 1945, this unassuming chemical compound revolutionized the study of proteins by providing the first reliable method for N-terminal amino acid analysis. This breakthrough was a critical first step that ultimately led to the complete sequencing of the protein hormone insulin (B600854), a monumental achievement that earned Sanger his first Nobel Prize in Chemistry in 1958 and irrevocably demonstrated that proteins have a defined chemical structure.[1] This in-depth technical guide explores the discovery of Sanger's reagent, its mechanism of action, the experimental protocols for its use, and its lasting legacy in the fields of biochemistry and drug development.

The Principle of N-Terminal Amino Acid Labeling with Sanger's Reagent

The utility of Sanger's reagent lies in its ability to selectively label the free α-amino group at the N-terminus of a polypeptide chain. The chemical principle underpinning this process is a nucleophilic aromatic substitution reaction. Under mildly alkaline conditions, the unprotonated N-terminal α-amino group acts as a nucleophile and attacks the electron-deficient carbon atom of the benzene (B151609) ring that is bonded to the highly electronegative fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the 2,4-dinitrophenyl (DNP) group and the N-terminal amino acid. This results in a DNP-polypeptide derivative that is characteristically yellow.

Following the labeling reaction, the DNP-polypeptide is subjected to acid hydrolysis, which cleaves all the peptide bonds, liberating the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal amino acid is recovered as a DNP-amino acid derivative, while all other amino acids are released in their unmodified form. The yellow DNP-amino acid can then be identified by chromatography.

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments involving Sanger's reagent, based on the original work of Sanger and subsequent refinements.

Protocol 1: N-Terminal Amino Acid Analysis of a Polypeptide

This protocol outlines the fundamental steps for identifying the N-terminal amino acid of a protein or peptide using Sanger's reagent.

Materials:

-

Purified polypeptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 2% v/v in ethanol)

-

Sodium bicarbonate solution (e.g., 0.1 M)

-

Hydrochloric acid (6 M)

-

Ether

-

Chromatography paper (e.g., Whatman No. 1)

-

Chromatography solvent systems (see Table 1)

-

Standard DNP-amino acid solutions

-

Ninhydrin solution (for visualization of unmodified amino acids)

Procedure:

-

Labeling the N-terminus:

-

Dissolve the polypeptide sample in a sodium bicarbonate solution to create a mildly alkaline environment (pH ~8-9).

-

Add an excess of FDNB solution to the polypeptide solution.

-

Incubate the reaction mixture at room temperature for approximately 2 hours with gentle mixing. This allows for the complete reaction of FDNB with all free amino groups.

-

-

Purification of the DNP-Polypeptide:

-

Acidify the reaction mixture to precipitate the DNP-polypeptide.

-

Centrifuge the mixture and discard the supernatant.

-

Wash the yellow precipitate with water, followed by ethanol (B145695) and then ether to remove unreacted FDNB and other impurities.

-

Dry the purified DNP-polypeptide.

-

-

Acid Hydrolysis:

-

Resuspend the dry DNP-polypeptide in 6 M hydrochloric acid.

-

Seal the reaction tube and heat at 100-110°C for 12-24 hours to ensure complete hydrolysis of all peptide bonds.

-

-

Extraction of the DNP-Amino Acid:

-

After hydrolysis, cool the reaction mixture.

-

Extract the yellow DNP-amino acid from the aqueous hydrolysate using ether. The unmodified amino acids will remain in the aqueous phase.

-

Evaporate the ether to obtain the dry DNP-amino acid derivative.

-

-

Chromatographic Identification:

-

Dissolve the dried DNP-amino acid in a small volume of a suitable solvent (e.g., acetone).

-

Spot the dissolved DNP-amino acid onto chromatography paper alongside standard DNP-amino acid solutions.

-

Develop the chromatogram using an appropriate solvent system (see Table 1).

-

After the solvent front has reached a sufficient height, remove the paper and allow it to dry.

-

Identify the N-terminal DNP-amino acid by comparing the position of its yellow spot with those of the known standards. The relative mobility (Rf value) is a key parameter for identification.

-

Protocol 2: Sequencing a Polypeptide using Partial Hydrolysis

To determine the entire sequence of a polypeptide, Sanger employed a strategy of partial hydrolysis to generate a series of smaller, overlapping peptide fragments. Each fragment was then subjected to N-terminal analysis.

Procedure:

-

Partial Hydrolysis:

-

Subject the purified polypeptide to partial hydrolysis using either:

-

Acid Hydrolysis: Use dilute acid (e.g., 0.1 M HCl) at a specific temperature and for a limited time to randomly cleave peptide bonds.

-

Enzymatic Hydrolysis: Use proteases with known specificities (e.g., trypsin, which cleaves after lysine (B10760008) and arginine residues) to generate a more defined set of fragments.

-

-

-

Separation of Peptide Fragments:

-

Separate the resulting mixture of peptide fragments using techniques such as two-dimensional paper chromatography or electrophoresis.

-

-

N-Terminal Analysis of Fragments:

-

Elute each separated peptide fragment from the chromatogram or electrophoretogram.

-

Perform N-terminal amino acid analysis on each fragment using Protocol 1.

-

-

Sequence Reconstruction:

-

By identifying the N-terminal amino acid of each fragment and analyzing the overlapping sequences from different sets of fragments (generated by different hydrolysis methods), the complete amino acid sequence of the original polypeptide can be painstakingly reconstructed.

-

Quantitative Data Presentation

The identification of DNP-amino acids by paper chromatography relies on their characteristic Rf values in different solvent systems. The table below summarizes the Rf values for various DNP-amino acids in commonly used solvent systems.

Table 1: Rf Values of DNP-Amino Acids in Different Paper Chromatography Solvent Systems

| DNP-Amino Acid | Toluene-Pyridine-Ethylene Chlorohydrin-0.8N Ammonia (10:3:6:6) | n-Butanol-Acetic Acid-Water (4:1:5) | Chloroform-Methanol-Acetic Acid (95:5:1) |

| DNP-Alanine | 0.59 | 0.65 | 0.48 |

| DNP-Arginine | 0.68 | 0.15 | - |

| DNP-Aspartic Acid | 0.25 | 0.28 | 0.04 |

| DNP-Glutamic Acid | 0.30 | 0.35 | 0.08 |

| DNP-Glycine | 0.46 | 0.50 | 0.32 |

| DNP-Isoleucine | 0.82 | 0.85 | 0.75 |

| DNP-Leucine | 0.82 | 0.85 | 0.75 |

| DNP-Lysine (ε-DNP) | 0.35 | 0.12 | 0.02 |

| DNP-Methionine | 0.75 | 0.78 | 0.65 |

| DNP-Phenylalanine | 0.85 | 0.88 | 0.80 |

| DNP-Proline | 0.78 | 0.80 | 0.68 |

| DNP-Serine | 0.30 | 0.40 | 0.15 |

| DNP-Threonine | 0.45 | 0.55 | 0.25 |

| DNP-Tryptophan | 0.80 | 0.82 | 0.72 |

| DNP-Tyrosine (O-DNP) | 0.65 | 0.70 | 0.55 |

| DNP-Valine | 0.75 | 0.80 | 0.68 |

Note: Rf values can vary slightly depending on experimental conditions such as temperature, paper type, and solvent saturation.

Visualizations of Key Processes

To further elucidate the methodologies described, the following diagrams, generated using the DOT language, illustrate the chemical reaction and the overall experimental workflow.

The Impact of Sanger's Reagent on Biochemistry and Drug Development

The introduction of Sanger's reagent was a watershed moment for biochemistry. For the first time, it was possible to systematically determine the amino acid sequence of a protein. Sanger's successful sequencing of insulin provided the first definitive proof that proteins have a specific, genetically determined primary structure.[2] This discovery laid the foundation for the "sequence hypothesis," which posits that the amino acid sequence of a protein dictates its three-dimensional structure and, consequently, its biological function.

The impact of this newfound ability to sequence proteins extended far beyond fundamental biochemistry, influencing numerous areas of research and development:

-